![molecular formula C12H19NO2 B2434070 (3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034298-54-7](/img/structure/B2434070.png)
(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines, including our compound of interest, serve as crucial building blocks in drug development. Researchers explore their derivatives to create novel pharmaceuticals. The piperidine ring imparts stability and favorable pharmacokinetic properties. Scientists can modify substituents on the piperidine scaffold to fine-tune drug interactions, bioavailability, and target specificity .
Spiropiperidines in Organic Synthesis
Spiropiperidines, a class of piperidine derivatives, find applications in organic synthesis. Their unique spirocyclic structure allows for diverse functionalization. Researchers use them as intermediates for constructing complex molecules, such as natural products and bioactive compounds. The spiro motif introduces rigidity and enhances molecular diversity .
Condensed Piperidines: Bridging Rings
Condensed piperidines, formed by fusing the piperidine ring with other heterocycles, offer exciting prospects. These bridged systems exhibit distinct reactivity and properties. For instance, piperidine-fused pyridines or indolizines appear in alkaloids and synthetic compounds. Researchers explore their potential as enzyme inhibitors, ligands, or fluorescent probes .
Piperidinones: Versatile Building Blocks
Piperidinones, containing a ketone group on the piperidine ring, serve as versatile building blocks. Their synthesis involves cyclization or annulation reactions. Researchers use them to create libraries of diverse compounds for drug discovery. The piperidinone scaffold appears in antiviral agents, antipsychotics, and other bioactive molecules .
Biological Evaluation of Piperidines
Scientists investigate the biological activity of synthetic and natural piperidines. These studies involve assessing their interactions with biological targets (enzymes, receptors, etc.). Piperidines often exhibit analgesic, anti-inflammatory, or antitumor properties. Researchers explore their potential as lead compounds for drug development .
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) represent efficient strategies for piperidine synthesis. By combining multiple reactants in a single step, MCRs yield diverse piperidine derivatives. Researchers optimize these reactions for scalability and sustainability. MCRs enable rapid access to structurally complex piperidines, making them valuable in medicinal chemistry .
properties
IUPAC Name |
(3-methylidenepiperidin-1-yl)-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-3-2-6-13(9-10)12(14)11-4-7-15-8-5-11/h11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMPHZMLGKJKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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